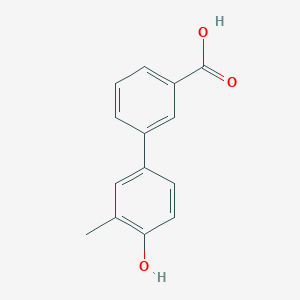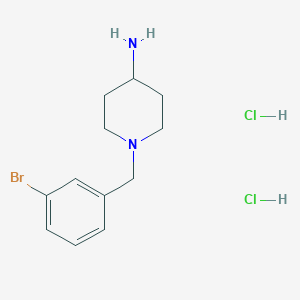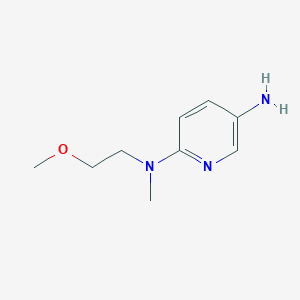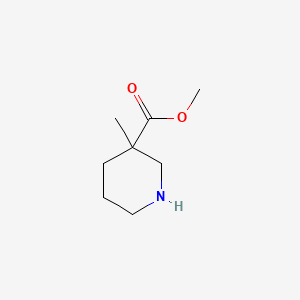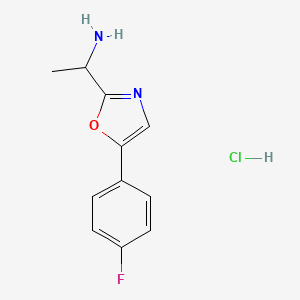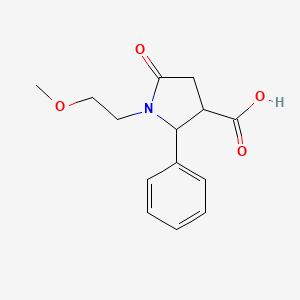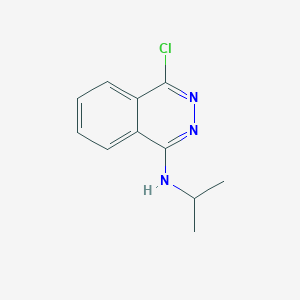
4-chloro-N-(propan-2-yl)phthalazin-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phthalazine derivatives involves the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or secondary amines . The reaction of 1-chloro-4-(4-bromophenyl)phthalazine with the appropriate N-substituted-piperazine or amine in n-butanol results in the formation of 1-(4-Substitutedpiperazin-1-yl) 4-(4-methoxyphenyl)phthalazines .Molecular Structure Analysis
The molecular structure of similar compounds like 4-chloro-N-[(4-ethylmorpholin-2-yl)methyl]phthalazin-1-amine contains a total of 42 bonds. There are 23 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic) .Chemical Reactions Analysis
Phthalazine derivatives have been synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or secondary amines . The reaction of 1-chloro-4-(4-bromophenyl)phthalazine with the appropriate N-substituted-piperazine or amine in n-butanol results in the formation of 1-(4-Substitutedpiperazin-1-yl) 4-(4-methoxyphenyl)phthalazines .Applications De Recherche Scientifique
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound is used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
- Methods of Application or Experimental Procedures: The synthesis of antidepressant molecules involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Synthesis of Fungicidal Compounds
- Scientific Field: Agricultural Chemistry
- Summary of the Application: The compound is used in the synthesis of fungicidal compounds. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
- Methods of Application or Experimental Procedures: The synthesis of fungicidal compounds involves using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .
- Results or Outcomes: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Anti-tubercular Agents
- Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound is used in the synthesis of anti-tubercular agents. Tuberculosis (TB) is a major global health problem and the development of new anti-TB drugs is of great importance due to the emergence of multi-drug resistant TB .
- Methods of Application or Experimental Procedures: The synthesis of anti-tubercular agents involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Results or Outcomes: The synthesized compounds showed promising anti-tubercular activity. However, the specific results or outcomes are not provided in the source .
Propriétés
IUPAC Name |
4-chloro-N-propan-2-ylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-11-9-6-4-3-5-8(9)10(12)14-15-11/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAOZIKTKCDDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)phthalazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)
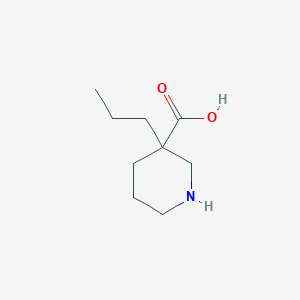
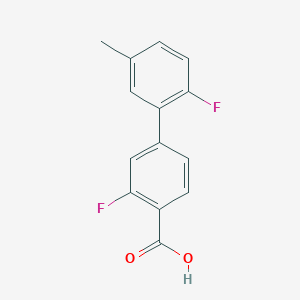
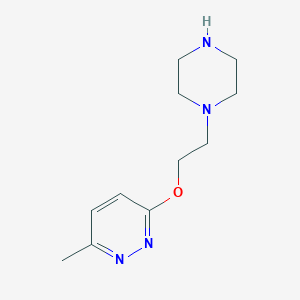
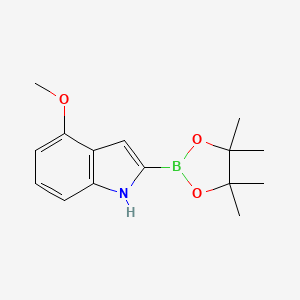
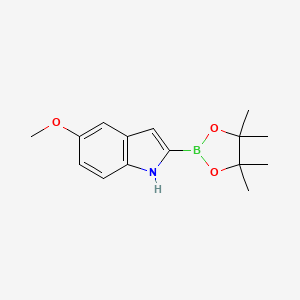
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)
